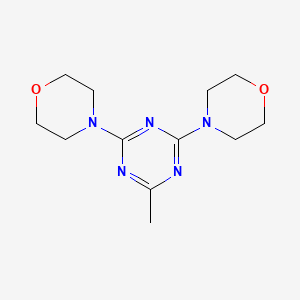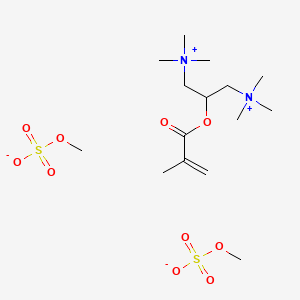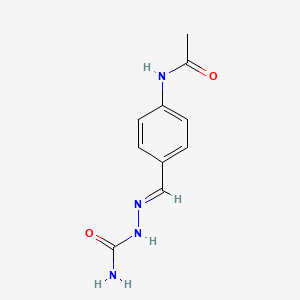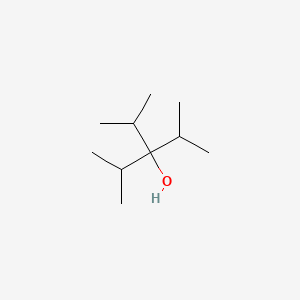
alpha-Methyl-2-(4-nitrophenyl)-5-benzoxazoleacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a 4-nitrophenyl group and a propanoic acid moiety, making it a valuable molecule for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid typically involves the condensation of 2-aminophenol with 4-nitrobenzaldehyde to form the benzoxazole ringThe reaction conditions often include the use of acidic catalysts and solvents such as acetic acid or toluene, with refluxing temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product in its pure form .
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group, which can further participate in various chemical reactions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Halogenated benzoxazole derivatives: from electrophilic substitution reactions
Aplicaciones Científicas De Investigación
2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzoxazole ring.
Medicine: Explored for its anti-inflammatory and analgesic effects, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers .
Mecanismo De Acción
The mechanism of action of 2-[2-(4-nitrophenyl)benzooxazol-5-yl]propanoic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzoxazole ring can interact with enzymes and receptors, modulating their activity and resulting in anti-inflammatory or analgesic effects .
Comparación Con Compuestos Similares
- 2-[2-(4-Chlorophenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methylphenyl)benzooxazol-5-yl]propanoic acid
- 2-[2-(4-Methoxyphenyl)benzooxazol-5-yl]propanoic acid
Comparison:
- 2-[2-(4-Nitrophenyl)benzooxazol-5-yl]propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs with different substituents.
- The chlorophenyl derivative may exhibit different electronic properties and reactivity due to the electron-withdrawing nature of the chlorine atom.
- The methylphenyl and methoxyphenyl derivatives may have altered lipophilicity and steric effects, influencing their biological activity and chemical behavior .
Propiedades
Número CAS |
51234-92-5 |
|---|---|
Fórmula molecular |
C16H12N2O5 |
Peso molecular |
312.28 g/mol |
Nombre IUPAC |
2-[2-(4-nitrophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12N2O5/c1-9(16(19)20)11-4-7-14-13(8-11)17-15(23-14)10-2-5-12(6-3-10)18(21)22/h2-9H,1H3,(H,19,20) |
Clave InChI |
YLUWIWDPTZHXQS-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)



![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)


